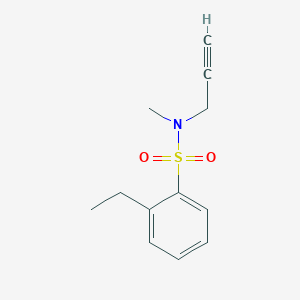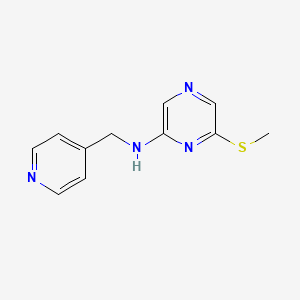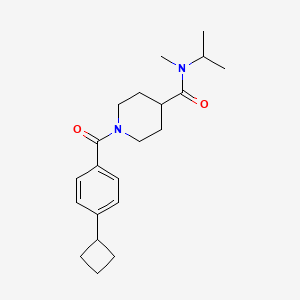![molecular formula C20H25N3O2 B7678296 N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B7678296.png)
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide, also known as MPAA, is a chemical compound that has been researched for its potential applications in the field of medicine. It is a small molecule inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+), an important coenzyme in cellular metabolism.
科学的研究の応用
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide has been studied for its potential applications in cancer therapy, as NAMPT is overexpressed in many cancer cells and plays a key role in their survival and proliferation. Inhibition of NAMPT by this compound leads to depletion of NAD+ and subsequent cell death in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. In addition, this compound has been studied for its potential applications in neurodegenerative diseases, as NAD+ plays an important role in neuronal function and survival.
作用機序
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide inhibits NAMPT by binding to the enzyme's active site and preventing the conversion of nicotinamide mononucleotide (NMN) to NAD+. This leads to depletion of NAD+ and subsequent cell death in cancer cells. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines in macrophages by blocking the activation of the transcription factor NF-κB.
Biochemical and Physiological Effects:
Inhibition of NAMPT by this compound leads to depletion of NAD+ and subsequent cell death in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. In addition, this compound has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide in lab experiments is its specificity for NAMPT, which allows for targeted inhibition of NAD+ production. However, one limitation of using this compound is its potential toxicity, as depletion of NAD+ can have negative effects on normal cells. In addition, this compound may have off-target effects on other enzymes that use NAD+ as a cofactor.
将来の方向性
Future research on N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide could focus on identifying more specific inhibitors of NAMPT that have fewer off-target effects. In addition, studies could investigate the potential of combining this compound with other cancer therapies to enhance its effectiveness. Further research could also explore the use of this compound in other diseases that involve dysregulation of NAD+ metabolism, such as metabolic disorders and aging.
合成法
The synthesis of N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide involves several steps, including the reaction of 3-acetyl-6-methylpyridine with 2-(dimethylamino)ethyl chloride to form the intermediate 2-(6-methylpyridin-3-yl)acetyl chloride. This intermediate is then reacted with N,N-dimethylpropan-2-amine and 2,6-dimethylbenzoyl chloride to form the final product, this compound. The synthesis of this compound has been described in detail in a research article by H. Wang et al. (2011).
特性
IUPAC Name |
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-13(2)23(5)20(25)18-11-17(9-6-14(18)3)22-19(24)10-16-8-7-15(4)21-12-16/h6-9,11-13H,10H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCUWBQVYISBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CN=C(C=C2)C)C(=O)N(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-fluorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide](/img/structure/B7678233.png)
![Ethyl 2-[tert-butyl-(4-cyano-2-methylbenzoyl)amino]acetate](/img/structure/B7678234.png)

![4-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B7678251.png)
![4-(cyclopropanecarbonyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7678258.png)
![2-[(5-acetylpyridin-2-yl)amino]-N-ethylacetamide](/img/structure/B7678260.png)
![Ethyl 2-[1,3-benzothiazole-6-carbonyl(tert-butyl)amino]acetate](/img/structure/B7678276.png)

![5-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(ethylamino)benzamide](/img/structure/B7678302.png)
![4-[(3-Methoxy-4-methylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7678304.png)
![5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7678305.png)
![N-ethyl-3-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methylamino]pyrrolidine-1-carboxamide](/img/structure/B7678306.png)

